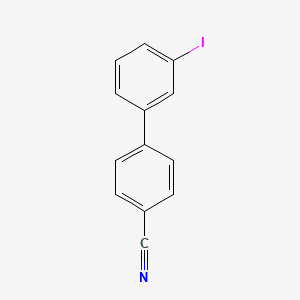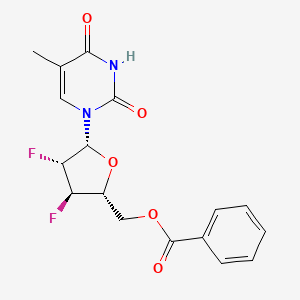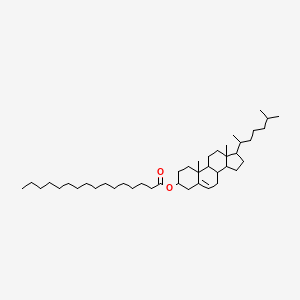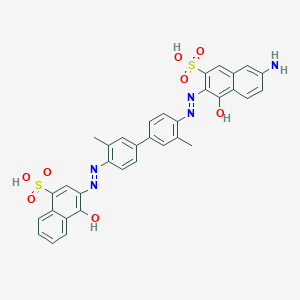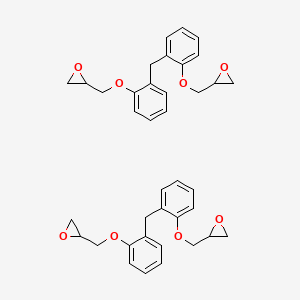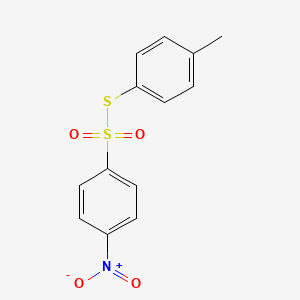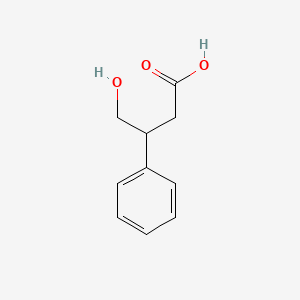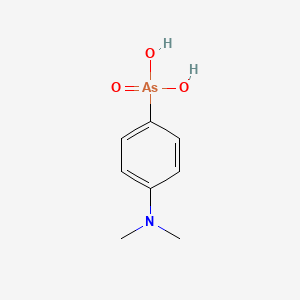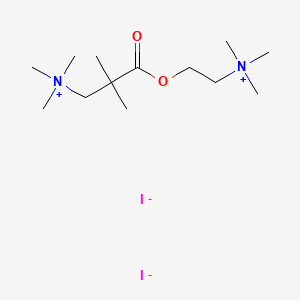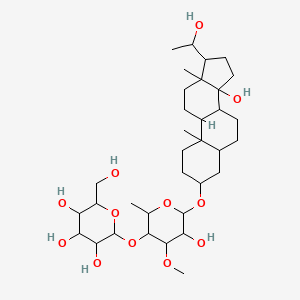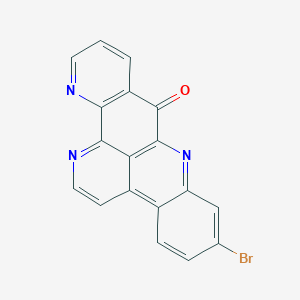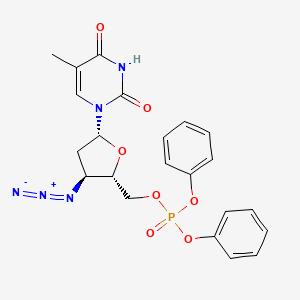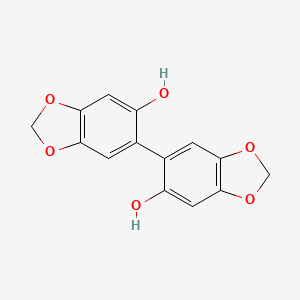
(5,5'-Bibenzo(D)(1,3)dioxole)-6,6'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sesamol dimer is a compound derived from sesamol, a natural phenolic compound found in sesame seeds and oil. Sesamol is known for its antioxidant properties and has been studied for various health benefits. The dimerization of sesamol results in a compound with potentially enhanced biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sesamol dimer typically involves the oxidative coupling of sesamol. One common method is the electrochemical oxidation of sesamol, which can be carried out using differential pulse voltammetry. This method is simple, sensitive, and selective for the oxidative dimerization of sesamol .
Industrial Production Methods
While sesamol itself is synthesized industrially, the large-scale production of sesamol dimer is less common and primarily conducted in research settings. The industrial synthesis of sesamol involves extraction from sesame oil or chemical synthesis from precursors like 3,4-(methylenedioxy) aniline and piperonal .
Analyse Chemischer Reaktionen
Types of Reactions
Sesamol dimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The phenolic moiety in sesamol dimer is particularly reactive in oxidative conditions .
Common Reagents and Conditions
Oxidation: Electrochemical oxidation using differential pulse voltammetry.
Reduction: Standard reducing agents like sodium borohydride can be used.
Substitution: Halogenation and nitration reactions can be performed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions typically yield quinones and other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Sesamol dimer has been studied for various scientific research applications:
Chemistry: Used as a reagent in electrochemical detection methods for radicals like nitric oxide and hydroxyl radicals.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of sesamol dimer involves its interaction with free radicals and reactive oxygen species. It acts as an antioxidant by scavenging these reactive species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sesamin: Another lignan found in sesame seeds with antioxidant properties.
Sesamolin: Similar to sesamin, it is also found in sesame seeds and has antioxidant activities.
Sesaminol: A transformation product of sesamin with potential health benefits.
Uniqueness
Sesamol dimer is unique due to its enhanced antioxidant properties compared to its monomer, sesamol. The dimerization process increases its stability and effectiveness in scavenging free radicals, making it a promising compound for various applications .
Eigenschaften
CAS-Nummer |
69276-88-6 |
|---|---|
Molekularformel |
C14H10O6 |
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
6-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C14H10O6/c15-9-3-13-11(17-5-19-13)1-7(9)8-2-12-14(4-10(8)16)20-6-18-12/h1-4,15-16H,5-6H2 |
InChI-Schlüssel |
LNOXWGDBXZCNET-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C3=CC4=C(C=C3O)OCO4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


